molecular formula C10H16N2O2 B13301395 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid

2-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid

Cat. No.: B13301395
M. Wt: 196.25 g/mol
InChI Key: YVJNBBAFJBJQIF-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid is an organic compound characterized by the presence of a pyrazole ring substituted with dimethyl groups and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid typically involves the condensation of 1,3-dimethylpyrazole with appropriate butanoic acid derivatives. One common method includes the reaction of 1,3-dimethylpyrazole with 3-methylbutanoic acid under acidic or basic conditions to form the desired product. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

2-(1,3-dimethylpyrazol-4-yl)-3-methylbutanoic acid

InChI

InChI=1S/C10H16N2O2/c1-6(2)9(10(13)14)8-5-12(4)11-7(8)3/h5-6,9H,1-4H3,(H,13,14)

InChI Key

YVJNBBAFJBJQIF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(C(C)C)C(=O)O)C

Origin of Product

United States

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